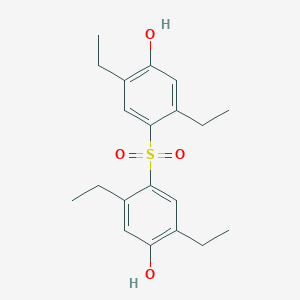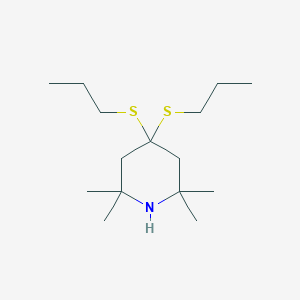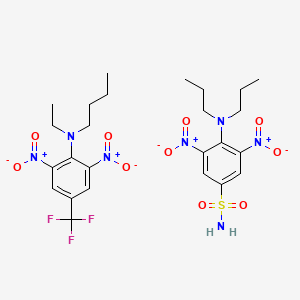
Benefin-oryzalin mixt.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benefin-oryzalin mixture is a preemergence herbicide used to control a variety of grassy and broadleaf weeds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benefin is synthesized through the nitration of aniline followed by alkylation with butyl chloride. Oryzalin is synthesized by the nitration of dipropylamine followed by sulfonation with sulfuric acid .
Industrial Production Methods
In industrial settings, benefin and oryzalin are produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The compounds are then formulated into granular or liquid products for agricultural use .
Analyse Chemischer Reaktionen
Types of Reactions
Benefin and oryzalin primarily undergo hydrolysis and photodegradation in the environment. They are relatively stable under normal conditions but can be broken down by microbial activity in the soil .
Common Reagents and Conditions
Hydrolysis: Water and microbial enzymes.
Photodegradation: Sunlight and oxygen.
Major Products Formed
The major products formed from the degradation of benefin and oryzalin include various nitroaniline derivatives and sulfonamide compounds .
Wissenschaftliche Forschungsanwendungen
Benefin-oryzalin mixture is widely used in agricultural research to study weed control and crop management. It is also used in environmental studies to understand the impact of herbicides on soil health and microbial activity .
Wirkmechanismus
Benefin and oryzalin inhibit cell division by binding to tubulin proteins, which are essential for the formation of microtubules. This disruption prevents the formation of the mitotic spindle, thereby inhibiting cell division and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluralin: Another dinitroaniline herbicide with similar mode of action.
Pendimethalin: Used for preemergence control of annual grasses and broadleaf weeds.
Prodiamine: Provides long-lasting preemergence control of weeds
Uniqueness
The benefin-oryzalin mixture is unique in its combination, providing a broader spectrum of weed control compared to using either compound alone. This combination also reduces the likelihood of weed resistance developing .
Eigenschaften
CAS-Nummer |
117266-31-6 |
|---|---|
Molekularformel |
C25H34F3N7O10S |
Molekulargewicht |
681.6 g/mol |
IUPAC-Name |
N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline;4-(dipropylamino)-3,5-dinitrobenzenesulfonamide |
InChI |
InChI=1S/C13H16F3N3O4.C12H18N4O6S/c1-3-5-6-17(4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23;1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3;7-8H,3-6H2,1-2H3,(H2,13,21,22) |
InChI-Schlüssel |
JCGJWLMZTCIWEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


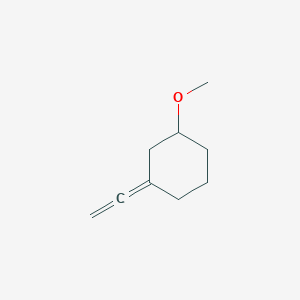



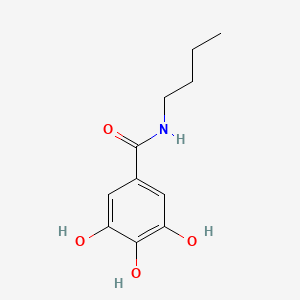
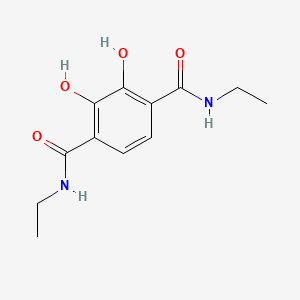


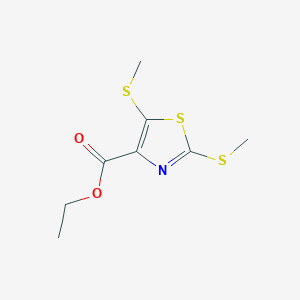

![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
